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N-cyclohexyl-4-
Compound Name:
methoxybenzenesulfonamide

Cat. No.: B188049

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of N-cyclohexyl-4-
methoxybenzenesulfonamide, a sulfonamide derivative of interest to researchers, scientists,
and professionals in drug development. The following sections detail the precise three-
dimensional arrangement of the molecule in the solid state, including key quantitative data, the
experimental procedures used for its determination, and visualizations of its synthesis and
intermolecular interactions.

Crystallographic and Structural Data at a Glance

The crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide has been meticulously
determined by single-crystal X-ray diffraction. The key crystallographic parameters and data
collection and refinement statistics are summarized in the tables below, offering a quantitative
overview of the crystal lattice and the precision of the structural model.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C13H1oNO3S
Formula Weight 269.36
Crystal System Orthorhombic
Space Group Pccn

, _ _ a=17.2644(12) Ab = 20.4707(16) Ac =
Unit Cell Dimensions

7.9139(5) A
Volume 2796.9(3) A3
z 8
Radiation Mo Ka
Temperature 296 K
Reflections Collected 10601
Independent Reflections 2704
R(int) 0.047
Final R indices [I>20(])] R1 =0.048
R indices (all data) wR2 =0.136
Goodness-of-fit on F? 1.02

Table 2: Selected Bond Lengths (A)

Bond Length (A)
S1—01 1.424(3)
S1—02 1.436(3)
S1—N1 1.586(3)
S1—C7 1.747(4)
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Table 3: Selected Bond Angles (°)

Angle Degree (°)
01—S1—02 120.39(18)
0O1—S1—N1 108.09(16)
02—S1—N1 105.37(16)
01—S1—C7 107.08(16)
02—S1—C7 106.18(15)
N1—S1—C7 109.43(16)

Molecular and Crystal Packing Analysis

The sulfur atom in N-cyclohexyl-4-methoxybenzenesulfonamide exhibits a distorted
tetrahedral geometry.[1] A notable feature of the molecular structure is the cyclohexane ring,
which adopts a stable chair conformation.[1]

In the crystal, molecules are interconnected through intermolecular N—H---O hydrogen bonds.
[1] These interactions form zigzag chains that propagate along the c-axis, defining the primary
supramolecular architecture of the crystal packing.[1]

Experimental Protocols

The successful determination of the crystal structure relied on the following experimental
procedures for synthesis, crystallization, and data collection.

Synthesis and Crystallization of N-cyclohexyl-4-
methoxybenzenesulfonamide

The synthesis of the title compound was achieved through the reaction of cyclohexylamine with
4-methoxybenzenesulfonyl chloride. The detailed workflow is illustrated in the diagram below.
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Synthesis and Crystallization Workflow
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Caption: Workflow for the synthesis and crystallization of the title compound.
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The synthesis commenced by dissolving cyclohexylamine in distilled water, followed by the
careful addition of 4-methoxybenzenesulfonyl chloride while maintaining the pH at 8 with a 10%
sodium carbonate solution.[1] The reaction mixture was stirred for 6 hours at room
temperature.[1] Upon completion, the pH was adjusted to 3 with 3M HCI to precipitate the
product, which was then filtered and dried.[1] Single crystals suitable for X-ray diffraction were
obtained by dissolving the dried precipitate in methanol and allowing for slow evaporation.[1]

Single-Crystal X-ray Diffraction Data Collection and
Refinement

A suitable single crystal with dimensions of 0.29 x 0.12 x 0.09 mm was selected and mounted
on a Bruker APEXII CCD diffractometer for data collection at 296 K.[1] The structure was
solved using SIR97 and refined with SHELXL97.[1] Hydrogen atoms were treated with a
combination of independent and constrained refinement.[1]

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of N-cyclohexyl-4-
methoxybenzenesulfonamide is the N—H:---O hydrogen bond. This interaction creates a
robust, chain-like assembly of molecules within the crystal lattice.
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Intermolecular Hydrogen Bonding
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Caption: Diagram of the intermolecular N—H:---O hydrogen bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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